molecular formula C13H15F2N3 B11741886 N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11741886
M. Wt: 251.27 g/mol
InChI Key: IWACWBLEFIPDJX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    N-alkylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions involving fluorinated molecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine: A structurally similar compound with potential biological activity.

    1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine: Another related compound with a simpler structure.

Uniqueness

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both 2-fluoroethyl and 4-fluorophenylmethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11/h2-5,9,16H,6-8H2,1H3

InChI Key

IWACWBLEFIPDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F

Origin of Product

United States

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